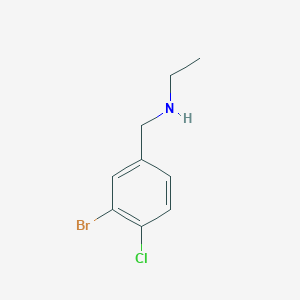

N-(3-Bromo-4-chlorobenzyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromo-4-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-9(11)8(10)5-7/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBGYILVACNXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromo 4 Chlorobenzyl Ethanamine and Analogues

Retrosynthetic Strategies for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For N-(3-Bromo-4-chlorobenzyl)ethanamine, the primary disconnection focuses on the carbon-nitrogen (C-N) bond, which is the most logical bond to form.

Two principal retrosynthetic pathways emerge from this analysis:

Pathway A: Nucleophilic Substitution Approach: This pathway involves disconnecting the C-N bond to yield a benzyl (B1604629) electrophile and an amine nucleophile. The benzyl electrophile would be a 3-bromo-4-chlorobenzyl halide (e.g., bromide or chloride), and the nucleophile would be ethanamine. This is a classic SN2 type disconnection.

Pathway B: Reductive Amination Approach: This strategy also disconnects the C-N bond but envisions its formation from a carbonyl compound and an amine through an intermediate imine. masterorganicchemistry.com This leads back to 3-bromo-4-chlorobenzaldehyde (B1286361) and ethanamine. The aldehyde itself can be retrosynthetically derived from the corresponding benzyl alcohol or toluene (B28343) derivative. youtube.com

These two disconnections form the basis for the most common and practical synthetic routes to the target compound.

Conventional Synthetic Routes

Conventional methods for synthesizing N-alkylated amines have been well-established for decades and are still widely used due to their simplicity and reliability.

This method represents the forward synthesis of the disconnection shown in Pathway A. The synthesis involves the direct reaction of a 3-bromo-4-chlorobenzyl halide with ethanamine.

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of ethanamine attacks the electrophilic benzylic carbon, displacing the halide ion. chemguide.co.uk

Reaction: 3-Bromo-4-chlorobenzyl-Br + CH₃CH₂NH₂ → this compound + HBr

A base, often an excess of the ethanamine itself or a non-nucleophilic base like triethylamine, is typically added to neutralize the hydrobromic acid (HBr) formed during the reaction. chemguide.co.uk A significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with another molecule of the benzyl halide to form the secondary amine, N,N-diethyl-(3-bromo-4-chlorobenzyl)amine, and subsequently the quaternary ammonium (B1175870) salt. masterorganicchemistry.comchemguide.co.uk Using a large excess of ethanamine can help to favor the formation of the desired primary amine product. chemguide.co.uk

Reductive amination is a highly versatile and widely used method for the synthesis of amines, often providing better control and higher yields of the desired product compared to direct alkylation. masterorganicchemistry.com This process involves two main steps that can often be performed in a single pot:

Imine Formation: 3-bromo-4-chlorobenzaldehyde is reacted with ethanamine to form an intermediate N-(3-bromo-4-chlorobenzylidene)ethanimine. This is a condensation reaction where a molecule of water is eliminated.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. masterorganicchemistry.com More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the aldehyde, allowing the entire reaction to be carried out in one pot. masterorganicchemistry.com This method avoids the issue of over-alkylation that plagues nucleophilic substitution routes. masterorganicchemistry.com

The precursors required for the aforementioned routes, such as 3-bromo-4-chlorobenzyl bromide or 3-bromo-4-chlorobenzaldehyde, may not be readily available and often need to be synthesized as part of a multi-step sequence. A plausible starting material is 3-bromo-4-chlorotoluene (B123713).

Synthesis of 3-bromo-4-chlorobenzyl bromide: This can be achieved through a free-radical bromination of 3-bromo-4-chlorotoluene using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN under light.

Synthesis of 3-bromo-4-chlorobenzaldehyde: This precursor can be synthesized from 3-bromo-4-chlorotoluene by oxidation of the methyl group. Alternatively, it can be prepared from the corresponding benzyl alcohol, which in turn can be generated by hydrolysis of the benzyl bromide.

An example of a complete multi-step synthesis could therefore be:

Radical bromination of 3-bromo-4-chlorotoluene to yield 3-bromo-4-chlorobenzyl bromide.

Nucleophilic substitution of the resulting benzyl bromide with ethanamine to produce this compound.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly focuses on the development of more efficient, selective, and sustainable methods. For C-N bond formation, catalytic approaches have become particularly prominent.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. pageplace.de The Buchwald-Hartwig amination is a prime example of a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and an amine in the presence of a strong base. tcichemicals.com

While typically used for forming bonds to aromatic rings, variations of this methodology can be applied to benzyl systems. In the context of synthesizing this compound, a palladium catalyst, in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos), could be used to couple 3-bromo-4-chlorobenzyl chloride with ethanamine. beilstein-journals.org

Key components of a Buchwald-Hartwig type reaction:

Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂. beilstein-journals.org

Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. beilstein-journals.org

These catalytic methods often offer advantages such as milder reaction conditions, higher functional group tolerance, and greater reaction scope compared to conventional methods. pageplace.de They represent a more advanced and often more efficient strategy for the synthesis of the target compound and its analogues.

Synthetic Route Summary

| Method | Precursors | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromo-4-chlorobenzyl halide + Ethanamine | Excess ethanamine or other base | Simple, straightforward | Potential for over-alkylation, may require large excess of amine masterorganicchemistry.comchemguide.co.uk |

| Reductive Amination | 3-Bromo-4-chlorobenzaldehyde + Ethanamine | NaBH₃CN, NaBH(OAc)₃, or NaBH₄ | High selectivity, avoids over-alkylation, good yields masterorganicchemistry.com | Requires synthesis of the aldehyde precursor |

| Catalytic Cross-Coupling | 3-Bromo-4-chlorobenzyl halide + Ethanamine | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand, strong base (e.g., Cs₂CO₃) beilstein-journals.org | High efficiency, mild conditions, broad scope pageplace.de | Cost of catalyst and ligands, requires inert atmosphere |

Green Chemistry Principles in Synthetic Route Design (e.g., Ultrasound-Assisted Synthesis)

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance efficiency. One such eco-friendly technology is ultrasound-assisted organic synthesis (UAOS), which utilizes ultrasonic waves to drive chemical reactions. nih.govsciforum.net The mechanism behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. nih.govsciforum.net This process generates localized hotspots with extremely high temperatures and pressures, leading to a turbulent flow that significantly improves mass transfer and accelerates reaction rates. nih.govsciforum.net

The application of ultrasound offers numerous advantages over traditional synthetic methods. Reactions can often be conducted at room temperature, drastically reducing energy consumption compared to methods requiring reflux, which can take significantly longer. sciforum.net For instance, some reactions that require 8-10 hours of reflux or 20-28 hours of stirring at room temperature can be completed in just 2 hours using ultrasonication. sciforum.net This technique often leads to higher product yields, increased selectivity, and simplified work-up procedures, while minimizing the use of hazardous solvents. sciforum.netresearchgate.net The N-benzylation of various cyanamides with benzyl bromide, for example, has been successfully and rapidly achieved with excellent yields under ultrasound irradiation at room temperature, demonstrating a clean and environmentally benign protocol. researchgate.net

The synthesis of N-benzylamines and related structures benefits greatly from this approach. Kinetic studies on the synthesis of N-benzylmorpholine from morpholine (B109124) and benzyl bromide show a significant rate enhancement under ultrasonic conditions (40 kHz). niscair.res.in These findings underscore the potential of ultrasound as a valuable tool for the efficient and green synthesis of this compound and its analogues, promoting cleaner reactions by reducing time, energy, and waste. sciforum.netmdpi.com

Synthesis of Key Intermediates

Preparation of 3-Bromo-4-chlorobenzyl Halides

The primary route to benzyl halides involves the radical halogenation of the corresponding toluene derivative. For the synthesis of 3-bromo-4-chlorobenzyl bromide, the starting material would be 3-bromo-4-chlorotoluene. This precursor can be synthesized through established methods. The subsequent step is a free-radical bromination at the benzylic position.

A representative procedure involves heating the substituted toluene with N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, in a suitable solvent like carbon tetrachloride (CCl₄). prepchem.com The reaction mixture is typically refluxed for several hours to ensure complete conversion. prepchem.com

Table 1: Example Reaction for Benzyl Bromide Formation

| Reactant | Reagent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 4-bromo-3-chlorotoluene | N-bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 10 hours | 4-Bromo-3-chlorobenzyl bromide |

This table is illustrative of the general method for benzylic bromination. prepchem.com

An alternative pathway to the core structure involves the multi-step synthesis starting from 3-bromo-4-fluoro-benzoic acid halide, which can be converted to 3-bromo-4-fluoro-benzaldehyde. google.com While this specific example leads to a fluorinated analogue, the synthetic logic of converting a benzoic acid derivative to a benzaldehyde, which can then be reduced to a benzyl alcohol and subsequently converted to a benzyl halide, is a viable, albeit longer, synthetic strategy.

Synthetic Routes to Ethanamine Building Blocks

Ethanamine (also known as ethylamine) is a fundamental building block produced on a large industrial scale. wikipedia.org Several synthetic methods are available, with economic viability often dictating the chosen route.

The most common industrial process involves the reaction of ethanol (B145695) with ammonia (B1221849) in the presence of an oxide catalyst at elevated temperatures. wikipedia.org This reaction typically yields a mixture of ethylamine (B1201723), diethylamine, and triethylamine, which are then separated. wikipedia.org

CH₃CH₂OH + NH₃ → CH₃CH₂NH₂ + H₂O wikipedia.org

Another significant industrial method is the reductive amination of acetaldehyde (B116499). wikipedia.org This process involves the reaction of acetaldehyde with ammonia to form an imine, which is subsequently reduced to ethylamine.

For laboratory-scale synthesis, other methods are prevalent. The reduction of nitriles, amides, and nitro compounds can afford primary amines. wikipedia.orglibretexts.org Ethanamine can be prepared by the reduction of acetonitrile (B52724), acetamide, or nitroethane using a strong reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org

Table 2: Laboratory-Scale Syntheses of Ethanamine

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Acetonitrile (CH₃CN) | LiAlH₄ | Ethanamine |

| Acetamide (CH₃CONH₂) | LiAlH₄ | Ethanamine |

| Nitroethane (CH₃CH₂NO₂) | LiAlH₄ or Catalytic Hydrogenation | Ethanamine |

| Chloroethane (B1197429) (CH₃CH₂Cl) | NH₃, Strong Base (e.g., KOH) | Ethanamine |

This table summarizes common reduction and substitution reactions for producing ethanamine. wikipedia.orglibretexts.org

A further route involves the nucleophilic substitution of a haloethane, such as chloroethane or bromoethane, with ammonia. wikipedia.org This reaction, however, can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, requiring careful control of reaction conditions to favor the primary amine. libretexts.org

Advanced Spectroscopic and Structural Characterization of N 3 Bromo 4 Chlorobenzyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Interactions

The ¹H NMR spectrum of N-(3-Bromo-4-chlorobenzyl)ethanamine is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, and ethyl protons. The aromatic region is expected to show three distinct proton signals due to the substitution pattern on the benzene (B151609) ring. The proton at the C2 position, being adjacent to the bromine atom, would likely appear as a doublet. The proton at the C5 position, situated between the chlorine atom and the benzyl (B1604629) group, would also be expected to be a doublet. The proton at the C6 position, adjacent to the benzyl group, would likely present as a doublet of doublets due to coupling with the protons at C2 and C5.

The benzylic protons (CH₂) attached to the nitrogen and the aromatic ring are expected to produce a singlet in the spectrum. The ethyl group protons would give rise to two signals: a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, resulting from spin-spin coupling with each other. The integration of these signals would correspond to the number of protons in each chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| Aromatic H (C2-H) | 7.5 - 7.7 | d | 2.0 - 2.5 |

| Aromatic H (C5-H) | 7.2 - 7.4 | d | 8.0 - 8.5 |

| Aromatic H (C6-H) | 7.0 - 7.2 | dd | 8.0 - 8.5, 2.0 - 2.5 |

| Benzylic CH₂ | 3.7 - 3.9 | s | - |

| Ethyl CH₂ | 2.6 - 2.8 | q | 7.0 - 7.5 |

| Ethyl CH₃ | 1.1 - 1.3 | t | 7.0 - 7.5 |

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are predicted. The aromatic region would display six signals, with the carbons directly bonded to the bromine and chlorine atoms (C3 and C4) being significantly influenced by the halogen's electronegativity and appearing at characteristic chemical shifts. The remaining four aromatic carbons (C1, C2, C5, and C6) would also have unique chemical shifts based on their electronic environment. The benzylic carbon and the two carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C1 | 138 - 142 |

| Aromatic C2 | 130 - 134 |

| Aromatic C3 (C-Br) | 120 - 124 |

| Aromatic C4 (C-Cl) | 132 - 136 |

| Aromatic C5 | 128 - 132 |

| Aromatic C6 | 126 - 130 |

| Benzylic CH₂ | 50 - 55 |

| Ethyl CH₂ | 42 - 46 |

| Ethyl CH₃ | 14 - 18 |

Note: The data in this table is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

To definitively confirm the structural assignments made from 1D NMR data, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between protons. Cross-peaks would be expected between the adjacent aromatic protons (C5-H and C6-H), and crucially, between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between each aromatic proton and its attached carbon, the benzylic protons and the benzylic carbon, and the ethyl methylene and methyl protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, correlations would be expected from the benzylic protons to the aromatic carbons C1, C2, and C6, as well as to the ethyl methylene carbon. This would unambiguously link the benzyl and ethylamine (B1201723) moieties.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretch of the secondary amine would likely appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and benzylic groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Note: The data in this table is predicted and may vary from experimental values.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, being complementary to FT-IR, provides a vibrational fingerprint of the molecule. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent. The C-Br and C-Cl stretching vibrations would give rise to intense signals, providing clear evidence for the halogen substituents. The combination of FT-IR and Raman data offers a more complete picture of the vibrational properties of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing a high-accuracy mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other potential structures with the same nominal mass.

For this compound, with a presumed molecular formula of C₉H₁₁BrClN, the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This calculated mass serves as a benchmark for comparison with experimental data obtained from an HRMS instrument.

A typical HRMS analysis would involve introducing a sample of this compound into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) with a very high degree of precision. The instrument would detect the m/z value of the molecular ion ([M]+) or a protonated version ([M+H]+).

The verification of the molecular formula is achieved when the experimentally measured mass shows a very small deviation, typically in the parts-per-million (ppm) range, from the calculated theoretical mass. This high level of agreement provides strong evidence for the correct elemental composition of this compound.

While specific experimental HRMS data for this compound is not available in the cited literature, the following table illustrates how such data would be presented.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrClN |

| Calculated Exact Mass ([M+H]⁺) | Value would be calculated based on isotopic masses |

| Measured Exact Mass ([M+H]⁺) | Value would be obtained from HRMS experiment |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition and Refinement

To perform SCXRD analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

The intensities and positions of these diffraction spots are collected and processed. The resulting data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit between the calculated and observed diffraction data. Key parameters from this process are typically summarized in a crystallographic data table.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

The refined crystal structure would provide precise measurements of the intramolecular geometry of this compound. This includes the lengths of all covalent bonds, such as the C-Br, C-Cl, C-N, C-C, and C-H bonds, and the angles between these bonds. This data is crucial for understanding the steric and electronic effects of the bromo and chloro substituents on the benzyl ring and the ethanamine side chain.

Table 3: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Br | e.g., ~1.90 |

| C-Cl | e.g., ~1.74 |

| C-N | e.g., ~1.47 |

| C-C (ring) | e.g., ~1.39 |

| C-C-N | e.g., ~112 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography elucidates how multiple molecules of this compound are arranged in the solid state. This involves the analysis of intermolecular interactions, which are the forces that hold the molecules together in the crystal lattice. These can include hydrogen bonding between the amine group of one molecule and the nitrogen or halogen atoms of a neighboring molecule, as well as halogen bonding (interactions involving the bromine and chlorine atoms) and van der Waals forces. The specific patterns of these interactions determine the crystal packing motif.

Supramolecular Interaction Analysis

The study of intermolecular interactions leads to a broader understanding of the supramolecular chemistry of this compound. Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions.

In the context of this compound, the presence of both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atom), as well as halogen atoms capable of participating in halogen bonds, suggests the potential for the formation of complex and interesting supramolecular assemblies. An analysis of the crystal structure would reveal if the molecules form chains, sheets, or more complex three-dimensional networks through these interactions. Understanding these supramolecular structures is important as they can influence the physical properties of the solid material, such as its melting point and solubility. The interplay between hydrogen and halogen bonding would be a key aspect of this analysis. nih.govnih.govillinois.educopernicus.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

A Hirshfeld surface analysis requires crystallographic information files (CIF) from single-crystal X-ray diffraction experiments, which are not publicly available for this compound. This analysis is crucial for visualizing and quantifying intermolecular interactions such as hydrogen bonds and van der Waals forces. Without the foundational data, a discussion on the dnorm surfaces, 2D fingerprint plots, and the percentage contributions of different intermolecular contacts cannot be generated.

Energy Framework Calculations for Decomposing Crystal Packing Energies

Similarly, energy framework calculations are contingent on the crystal structure data. These calculations are used to compute the interaction energies between molecules within the crystal lattice, providing insight into the stability of the crystal packing. The energies are typically decomposed into electrostatic, dispersion, polarization, and repulsion components. In the absence of the necessary structural data for this compound, these energy frameworks cannot be calculated or discussed.

Computational Chemistry and Theoretical Investigations of N 3 Bromo 4 Chlorobenzyl Ethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its accuracy in predicting molecular properties.

Geometry Optimization and Conformational Landscape Exploration

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(3-Bromo-4-chlorobenzyl)ethanamine, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. The exploration of the conformational landscape is essential to identify various low-energy isomers and understand the molecule's flexibility, which is governed by the rotation around its single bonds.

Hypothetical Research Finding: A theoretical study on this compound could reveal several stable conformers. The global minimum energy conformer would likely exhibit specific torsion angles that minimize steric hindrance between the ethanamine side chain and the substituted benzyl (B1604629) ring.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| 1 | 0.00 | 178.5 |

| 2 | 1.25 | -65.2 |

| 3 | 2.10 | 63.8 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.govnih.gov

Hypothetical Research Finding: For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the ethanamine group and the π-system of the benzene (B151609) ring. The LUMO would be distributed over the benzyl ring, particularly influenced by the electron-withdrawing bromo and chloro substituents. The energy gap would provide insights into its potential as a reactive species in chemical reactions.

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Hypothetical Research Finding: The MEP map of this compound would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The hydrogen atoms of the amine group would exhibit positive potential. The halogen atoms would also influence the electrostatic potential of the aromatic ring.

Global and Local Chemical Reactivity Descriptors

Hypothetical Research Finding: The calculated global reactivity descriptors for this compound would quantify its stability and electrophilic nature. Fukui functions would further reveal that the nitrogen atom is the most probable site for electrophilic attack, while certain carbon atoms on the benzene ring might be more susceptible to nucleophilic attack due to the influence of the halogen substituents.

| Global Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.04 |

| Hardness (η) | 2.81 |

| Electrophilicity Index (ω) | 2.90 |

Advanced Quantum Chemical Methodologies

Beyond DFT, more advanced methods can provide deeper insights into the electronic structure and bonding of a molecule.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization States

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding in terms of localized electron-pair "bonds" and "lone pairs". NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ(C-H) | 3.5 |

| σ (C-C) | σ(C-Br) | 1.8 |

| π (C=C) | π*(C=C) | 15.2 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes, intermolecular interactions, and the influence of the surrounding environment.

Conformational Dynamics and Stability in Different Environments

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds, primarily the C-C-N backbone and the bond connecting the benzyl group to the nitrogen atom. The presence of bulky halogen substituents (bromine and chlorine) on the benzene ring introduces steric hindrance that can influence the preferred spatial arrangement of the molecule.

MD simulations in different solvent environments, such as a polar protic solvent like water and a nonpolar aprotic solvent like chloroform, would be instrumental in understanding the conformational stability of this compound. In an aqueous environment, the ethanamine side chain is likely to engage in hydrogen bonding with water molecules, influencing its orientation relative to the hydrophobic substituted benzyl group. Conversely, in a nonpolar solvent, intramolecular forces and steric effects would be the dominant factors governing the compound's conformation.

Simulation of Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are of significant interest due to the presence of both hydrogen-bonding capabilities (the secondary amine) and halogen-bonding potential. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. Computational studies on bromo- and iodo-pentafluorobenzene have demonstrated the importance of σ-holes and π-holes in directing these interactions. researchgate.netrsc.org

MD simulations of multiple this compound molecules can predict their aggregation behavior. In these simulations, one would expect to observe a combination of the following interactions:

Hydrogen Bonding: The N-H group of the ethanamine can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.

Halogen Bonding: The bromine atom on the benzene ring can participate in halogen bonds with electron-rich sites on neighboring molecules, such as the nitrogen atom or the π-system of the benzene ring.

π-π Stacking: The aromatic rings can stack on top of each other, driven by van der Waals forces.

Hydrophobic Interactions: The nonpolar benzyl and ethyl groups will tend to associate in aqueous environments to minimize their contact with water.

By analyzing the radial distribution functions and interaction energies between different parts of the molecules during an MD simulation, the prevalence and strength of these interactions can be quantified. This provides a molecular-level understanding of how this compound molecules might self-assemble or interact with other molecules in a biological system.

Computational Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. Computational SAR studies can accelerate this process by predicting the activity of virtual analogues before they are synthesized. Given that benzylamine (B48309) derivatives are known to interact with enzymes like monoamine oxidase (MAO), a hypothetical SAR study could focus on designing novel MAO inhibitors. nih.govnih.gov

A computational SAR study of this compound analogues would involve creating a virtual library of related compounds and using computational methods to predict their binding affinity to a target protein, such as MAO-B. Modifications could include:

Altering the N-alkyl substituent: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl) or cyclic groups to probe the size and shape of the binding pocket.

Varying the halogen substituents: Replacing bromine or chlorine with other halogens (fluorine, iodine) or moving them to different positions on the benzene ring to modulate electronic and steric properties.

Introducing other substituents on the aromatic ring: Adding electron-donating or electron-withdrawing groups to understand their influence on binding.

For each analogue, molecular descriptors such as electronic properties (e.g., partial charges, electrostatic potential), steric parameters (e.g., molecular volume, surface area), and lipophilicity (logP) would be calculated. These descriptors, along with the predicted binding affinities from molecular docking, would be used to build a quantitative structure-activity relationship (QSAR) model. Such a model could take the form of a mathematical equation that correlates the structural features of the molecules with their predicted biological activity, guiding the synthesis of the most promising candidates.

Interactive Data Table: Hypothetical SAR Study of this compound Analogues for MAO-B Inhibition

| Compound | R Group (on Nitrogen) | Aromatic Substituents | Predicted MAO-B IC₅₀ (µM) | Key Predicted Interactions |

| This compound | Ethyl | 3-Bromo, 4-Chloro | 1.2 | Hydrogen bond with Tyr435, Halogen bond with backbone carbonyl |

| N-(3-Bromo-4-chlorobenzyl)methanamine | Methyl | 3-Bromo, 4-Chloro | 2.5 | Similar to parent, but weaker hydrophobic interaction |

| N-(3-Bromo-4-chlorobenzyl)propan-1-amine | Propyl | 3-Bromo, 4-Chloro | 0.8 | Enhanced hydrophobic interaction in the active site |

| N-(4-Chloro-3-fluorobenzyl)ethanamine | Ethyl | 3-Fluoro, 4-Chloro | 3.1 | Weaker halogen bonding potential compared to bromine |

| N-(3,4-Dichlorobenzyl)ethanamine | Ethyl | 3-Chloro, 4-Chloro | 1.5 | Altered electrostatic potential on the aromatic ring |

Molecular Docking and Binding Mode Prediction with Theoretical Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to protein targets. Based on the known pharmacology of benzylamine derivatives, a plausible theoretical receptor for this compound is monoamine oxidase B (MAO-B). nih.govnih.gov

A molecular docking study would begin with the three-dimensional crystal structure of human MAO-B, typically obtained from the Protein Data Bank. The binding site, a hydrophobic cavity containing the flavin adenine (B156593) dinucleotide (FAD) cofactor, would be defined. This compound would then be computationally "docked" into this active site using a scoring function to evaluate the fitness of different binding poses.

The predicted binding mode would likely involve the protonated ethanamine moiety forming a crucial salt bridge or hydrogen bond with key amino acid residues in the active site, such as Tyrosine 435. nih.gov The substituted benzyl ring would be positioned within the hydrophobic cavity, making favorable van der Waals contacts with surrounding residues. The halogen atoms could potentially form halogen bonds with backbone carbonyl oxygens or other electron-rich atoms in the vicinity, further stabilizing the complex.

The results of the docking study would be visualized to analyze the specific interactions between the ligand and the protein. The docking score would provide a qualitative estimate of the binding affinity, which can be used to rank different analogues in a virtual screening campaign. These predictions provide a structural hypothesis for the mechanism of action of this compound and its analogues, which can be subsequently tested and validated through experimental assays.

Interactive Data Table: Predicted Binding Interactions of this compound with MAO-B

| Interacting Residue in MAO-B | Type of Interaction | Predicted Distance (Å) |

| Tyr435 | Hydrogen Bond (N-H...O) | 2.8 |

| Tyr398 | π-π Stacking | 4.2 |

| FAD | Hydrophobic Interaction | 3.9 |

| Leu171 | Hydrophobic Interaction | 3.5 |

| Cys172 (backbone C=O) | Halogen Bond (C-Br...O) | 3.1 |

Chemical Reactivity and Transformation Studies of N 3 Bromo 4 Chlorobenzyl Ethanamine

Reactions Involving the Ethanamine Nitrogen

The nitrogen atom in N-(3-Bromo-4-chlorobenzyl)ethanamine is a nucleophilic and basic center, characteristic of a secondary amine. Its reactivity is centered on the lone pair of electrons, which can readily participate in reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation

The direct alkylation of secondary amines like this compound with alkyl halides can be challenging to control. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the alkyl halide. However, the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction that forms a quaternary ammonium (B1175870) salt. This process, known as over-alkylation, can result in a mixture of products. youtube.com

A more controlled and widely used method for synthesizing tertiary amines from secondary amines is reductive amination . stackexchange.comorganic-chemistry.org This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). chemistrysteps.comacs.orgresearchgate.net This method avoids the issue of over-alkylation and typically provides higher yields of the desired tertiary amine product.

Table 1: Illustrative N-Alkylation via Reductive Amination

| Carbonyl Compound | Reducing Agent | Illustrative Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃, Acetic Acid | N-(3-Bromo-4-chlorobenzyl)-N-ethylmethylamine |

| Acetone | NaBH(OAc)₃, Acetic Acid | N-(3-Bromo-4-chlorobenzyl)-N-ethylisopropylamine |

| Cyclohexanone | NaBH₃CN | N-(3-Bromo-4-chlorobenzyl)-N-ethylcyclohexylamine |

N-Acylation

N-acylation is a robust and high-yielding reaction for secondary amines. This compound reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form stable N,N-disubstituted amides. ncert.nic.inchemguide.co.uk The reaction follows a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. savemyexams.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. ncert.nic.in

Table 2: Representative N-Acylation Reactions

| Acylating Agent | Base | Illustrative Product |

|---|---|---|

| Acetyl Chloride | Pyridine | N-(3-Bromo-4-chlorobenzyl)-N-ethylacetamide |

| Benzoyl Chloride | Triethylamine | N-(3-Bromo-4-chlorobenzyl)-N-ethylbenzamide |

| Acetic Anhydride | Pyridine | N-(3-Bromo-4-chlorobenzyl)-N-ethylacetamide |

Formation of Imines and Amide Derivatives

Imine Formation

Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). They are formed by the reaction of a primary amine with an aldehyde or a ketone. nih.gov As this compound is a secondary amine, it lacks the second hydrogen on the nitrogen atom necessary for the final dehydration step to form a stable, neutral imine. Reaction with a carbonyl compound leads instead to the formation of a positively charged iminium ion , which is a key intermediate in reactions like reductive amination and the Mannich reaction. chemistrysteps.com

Amide Derivatives

As detailed in the N-acylation section (5.1.1), the most significant derivatives formed via reaction at the nitrogen center are amides. These N-(3-Bromo-4-chlorobenzyl)-N-ethylamides are stable compounds due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, restricting its rotation. The synthesis of these amide derivatives is a common strategy in medicinal chemistry and materials science to modify the properties of the parent amine. youtube.comyoutube.com

Transformations on the Bromochlorobenzyl Moiety

The 3-bromo-4-chlorobenzyl group provides a platform for modifying the aromatic core, primarily through reactions typical for aryl halides and substituted benzenes.

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The benzene (B151609) ring of this compound has three substituents influencing the position of any further electrophilic aromatic substitution: a bromine atom, a chlorine atom, and the N-ethylethanamine-methyl group (-CH₂NHR).

Directing Effects :

Halogens (-Br, -Cl): These are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion). youtube.comlibretexts.org

Alkyl groups (-CH₂NHR): The benzyl-ethanamine substituent is, as a whole, an activating, ortho, para-directing group. savemyexams.com

Positional Selectivity : The positions on the ring available for substitution are C-2, C-5, and C-6.

Position C-2 is ortho to the -CH₂NHR group and ortho to the -Br group.

Position C-5 is ortho to the -Cl group and meta to both the -Br and -CH₂NHR groups.

Position C-6 is para to the -Cl group and ortho to the -CH₂NHR group.

The outcome of an electrophilic substitution reaction (e.g., nitration, halogenation) will depend on the interplay of these effects. The activating -CH₂NHR group strongly directs to its ortho and para positions (C-2, C-6). The deactivating halogens also direct to these same positions. Therefore, substitution is strongly favored at positions C-2 and C-6 , with the precise ratio depending on steric hindrance and reaction conditions. Substitution at C-5 is electronically disfavored. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Investigations

The nucleophilic aromatic substitution (SNAr) mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (like a halide). libretexts.orgwikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com

The this compound molecule does not meet these criteria. The substituents on the ring (halogens and an alkylamine group) are not sufficiently electron-withdrawing to activate the ring for a standard SNAr reaction. libretexts.org Consequently, attempts to displace either the bromide or chloride via an SNAr pathway with common nucleophiles (e.g., alkoxides, amines) under typical conditions are expected to be unsuccessful. Extremely harsh conditions involving very strong bases might lead to elimination-addition reactions via a benzyne (B1209423) intermediate, but this would likely be non-selective and compete with other decomposition pathways.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of aryl halides. For this compound, these reactions offer a highly effective and selective method for functionalizing the aromatic ring.

A critical aspect of these reactions is the relative reactivity of the carbon-halogen bonds. The general reactivity trend for oxidative addition to palladium(0) is C-I > C-Br > C-Cl. libretexts.orgwikipedia.org Therefore, the C-Br bond at position 3 will react selectively, leaving the C-Cl bond at position 4 intact. This chemoselectivity allows for precise modification of the molecule.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. berkeley.eduwikipedia.orglibretexts.org This is a versatile method for creating new aryl-aryl or aryl-alkyl bonds.

Heck Reaction : This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene, typically in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org It is an effective method for synthesizing substituted styrenes and other vinylated aromatics.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, often with a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a direct route to aryl-substituted alkynes.

Table 3: Illustrative Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Position

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Illustrative Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | N-((4-Chloro-3-phenyl)benzyl)ethanamine |

| Suzuki-Miyaura | Methylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | N-((4-Chloro-3-methyl)benzyl)ethanamine |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Triethylamine | N-((4-Chloro-3-styryl)benzyl)ethanamine |

| Heck | Ethyl Acrylate | Pd(OAc)₂ | K₂CO₃ | Ethyl 3-(5-((ethylamino)methyl)-2-chlorophenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | N-((4-Chloro-3-(phenylethynyl))benzyl)ethanamine |

| Sonogashira | 1-Hexyne | Pd(PPh₃)₄, CuI | Diisopropylamine | N-((4-Chloro-3-(hex-1-yn-1-yl))benzyl)ethanamine |

Radical Reactions and Benzylic Functionalization

The benzylic position of this compound, the carbon atom attached to the benzene ring, is expected to be a primary site for radical reactions. This is due to the resonance stabilization of the resulting benzylic radical by the aromatic ring.

Radical Halogenation: A common radical reaction at the benzylic position is halogenation, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). masterorganicchemistry.com This reaction proceeds via a free radical chain mechanism. For this compound, this would likely result in the substitution of a hydrogen atom at the benzylic carbon with a bromine atom, yielding N-(1,3-dibromo-4-chlorobenzyl)ethanamine. The selectivity for the benzylic position over other positions is due to the lower bond dissociation energy of the benzylic C-H bond.

Benzylic Oxidation: The benzylic carbon is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. masterorganicchemistry.com However, in the case of this compound, the presence of the amine functionality would likely lead to complex side reactions and potential degradation of the molecule under such harsh conditions. Milder, more selective oxidation methods might be employed to convert the benzylamine (B48309) to an imine or other oxidized products. For instance, studies on N-(arylsulfonyl)benzylamines have shown that oxidation to N-arylsulfonylimines can be achieved using potassium persulfate (K₂S₂O₈), which involves a sulfate (B86663) radical anion.

Hypothetical Benzylic Functionalization Reactions: While no specific data exists for this compound, the following table provides a hypothetical overview of potential benzylic functionalization reactions based on general knowledge of benzylamine reactivity.

| Reaction Type | Reagents | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Light/Peroxide | N-(1,3-Dibromo-4-chlorobenzyl)ethanamine |

| Oxidation (to imine) | Mild Oxidizing Agent (e.g., MnO₂) | N-(3-Bromo-4-chlorobenzylidene)ethanamine |

This table is illustrative and not based on experimental data for the specified compound.

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound will be influenced by factors such as temperature, light, and the presence of hydrolytic conditions.

Thermal and Photochemical Stability Assessments

Thermal Stability: In the absence of reactive species like oxygen or carbon dioxide, amines generally exhibit a degree of thermal stability. However, at elevated temperatures, degradation can occur. For alkanolamines used in CO₂ capture, thermal degradation is a known issue, particularly in the presence of CO₂. nih.govutexas.edu While this compound is not an alkanolamine, the general principle that high temperatures can induce degradation holds. The presence of the halogen substituents on the aromatic ring might influence the thermal stability, but no specific studies are available. Research on other heterocyclic compounds has shown that halogen substituents can sometimes increase thermal stability. mdpi.com

Hydrolytic Stability of Amine Linkages

The N-C bond of the ethanamine group attached to the benzyl (B1604629) moiety is generally stable towards hydrolysis under neutral environmental conditions. Benzylamines are not expected to undergo significant hydrolysis in the environment due to the lack of functional groups that are readily hydrolyzed under such conditions. utexas.edu Under strongly acidic or basic conditions, or in the presence of specific catalysts, cleavage of this bond could potentially occur, but this is not a typical degradation pathway under normal environmental pH. Studies on the reduction of hydrobenzamides indicate that the resulting benzylamines are stable, though the precursor imines can be susceptible to hydrolysis. nih.gov

Synthetic Applications and Derivatization Strategies of N 3 Bromo 4 Chlorobenzyl Ethanamine

Role as a Versatile Synthetic Building Block and Intermediate

N-(3-Bromo-4-chlorobenzyl)ethanamine is a bifunctional molecule, possessing two key reactive sites: the secondary amine and the halogenated aromatic ring. This dual reactivity allows for its use as a scaffold that can be elaborated in a stepwise or, in some cases, a concerted manner.

The secondary amine (an ethanamine group) is a moderate nucleophile and a weak base. ncert.nic.in It can readily participate in a variety of classical amine reactions. The ethyl group attached to the nitrogen sterically and electronically influences the reactivity of the amine compared to its primary analog, 3-bromo-4-chlorobenzylamine. utexas.edu This substitution can be crucial in directing the outcome of certain synthetic transformations and in modulating the biological activity of the resulting derivatives. masterorganicchemistry.com

The aromatic ring is substituted with two different halogen atoms, bromine and chlorine. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org This difference in reactivity allows for selective functionalization of the aromatic ring, where the bromine atom can be replaced while leaving the chlorine atom intact for subsequent transformations. This regioselectivity is a key feature that enhances the compound's utility as a synthetic building block. rsc.org

Development of New Ethanamine Derivatives with Tunable Chemical Properties

The ethanamine moiety of this compound is a prime site for derivatization to generate a library of new compounds with tailored properties. These reactions typically involve the nucleophilic character of the secondary amine. libretexts.org

Key derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) converts the secondary amine into an amide. ncert.nic.in This transformation is useful for installing a variety of functional groups and is a common step in the synthesis of biologically active molecules.

Sulfonylation: Reaction with sulfonyl chlorides, typically in alkaline conditions, yields sulfonamides. libretexts.org Sulfa drugs, a well-known class of antibacterial agents, are a prominent example of the importance of this functional group. libretexts.org

Alkylation: While direct alkylation of amines can sometimes lead to over-alkylation and a mixture of products, it is a viable method for introducing further substituents on the nitrogen atom, leading to the formation of tertiary amines. masterorganicchemistry.com

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones to form a tertiary amine, a reaction that is central to the synthesis of many pharmaceutical compounds.

The following table outlines potential derivatization reactions of the ethanamine group.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | R-COCl, Pyridine, CH2Cl2 | N-acyl-N-(3-bromo-4-chlorobenzyl)ethanamine |

| Sulfonylation | R-SO2Cl, NaOH (aq) | N-sulfonyl-N-(3-bromo-4-chlorobenzyl)ethanamine |

| Alkylation | R'-X, K2CO3, CH3CN | N-alkyl-N-(3-bromo-4-chlorobenzyl)ethanamine |

Integration into Complex Heterocyclic and Polycyclic Molecular Architectures

The structure of this compound is well-suited for the construction of nitrogen-containing heterocyclic and polycyclic systems, which are core structures in many natural products and pharmaceuticals.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic structures. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgyoutube.com While the classical Pictet-Spengler reaction uses a primary amine, modifications exist for secondary amines. youtube.com By first acylating the ethanamine nitrogen of the title compound and then reducing the amide to create a phenylethylamine-type structure, a subsequent Pictet-Spengler reaction could be envisioned to construct a tetrahydroisoquinoline ring fused to another ring system. The halogen substituents on the aromatic ring would then be available for further functionalization.

Bischler-Napieralski Reaction: This reaction is another cornerstone of isoquinoline (B145761) synthesis, involving the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). jk-sci.comorganic-chemistry.orgwikipedia.org To utilize this compound in a Bischler-Napieralski reaction, it would first need to be N-acylated with a suitable acyl chloride (e.g., phenacetyl chloride). The resulting amide could then undergo intramolecular electrophilic substitution to form a 3,4-dihydroisoquinoline (B110456) derivative. nrochemistry.com The presence of electron-donating groups on the aromatic ring generally facilitates this reaction, which is a consideration for this halo-substituted compound. jk-sci.com

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the benzyl (B1604629) group is a handle for introducing a wide variety of substituents via Suzuki-Miyaura cross-coupling. wikipedia.orglibretexts.org This reaction would typically involve reacting this compound (or a protected version of it) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov This would lead to the formation of a new carbon-carbon bond at the 3-position of the benzyl ring, creating complex biaryl or aryl-alkenyl structures. The selective reactivity of bromine over chlorine is a significant advantage in this context. nih.govresearchgate.net

Design and Chemical Synthesis of Molecular Probes and Ligands for Research Purposes

The halogenated benzylamine (B48309) scaffold is a known pharmacophore in medicinal chemistry. For instance, halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives have been synthesized and evaluated as high-affinity ligands for the serotonin (B10506) transporter (SERT), indicating the utility of such structures in neuroscience research. nih.gov Similarly, substituted aryl benzylamines have been investigated as potent and selective enzyme inhibitors. nih.gov

This compound can serve as a precursor for molecular probes designed to interact with biological targets. The amine functionality is a common attachment point for linker groups, which can then be connected to reporter molecules such as fluorophores, biotin, or chelating agents for radiolabeling. nih.govmdpi.comresearchgate.net

For example, a fluorescent probe could be synthesized by first reacting the ethanamine with a bifunctional linker containing an amine-reactive group (like an NHS ester) and another functional group for attaching a dye. thermofisher.com The bromo- and chloro-substituents on the aromatic ring can be used to modulate the binding affinity and selectivity of the probe for its target protein. nih.gov The development of such probes is crucial for studying protein function and for applications in molecular imaging. bohrium.com

Advanced Analytical Methodologies for N 3 Bromo 4 Chlorobenzyl Ethanamine and Its Derivatives

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are the cornerstone for assessing the purity of N-(3-Bromo-4-chlorobenzyl)ethanamine and analyzing its presence in various mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a compound like this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The basic nature of the ethanamine group suggests that a slightly acidic mobile phase could improve peak shape by ensuring the analyte is in a single ionic form. For instance, the analysis of other N-benzyl derivatives has been successfully achieved using a mobile phase of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

For chiral purity analysis, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating enantiomers of primary and secondary amines. nih.govjiangnan.edu.cn The mobile phase for chiral separations typically consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol. researchgate.net The addition of acidic or basic modifiers can significantly influence the separation efficiency. researchgate.net

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis, potentially after derivatization to improve its volatility and chromatographic behavior. Derivatization is a common strategy for amines to reduce peak tailing and improve sensitivity. osti.govresearchgate.net

A suitable GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5). The use of a mass spectrometer (MS) as a detector (GC-MS) is highly advantageous as it provides both retention time data for quantification and mass spectra for structural confirmation. The injector and detector temperatures, as well as the oven temperature program, would need to be optimized to ensure efficient separation and detection without thermal degradation. For similar aromatic amines, injector temperatures are often set around 250 °C with an oven program that ramps up to approximately 300 °C. osti.gov

Table 1: Illustrative Chromatographic Conditions for Analysis

| Parameter | HPLC (Purity) | HPLC (Chiral) | GC-MS (Purity) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD-H or similar polysaccharide-based CSP | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (gradient) | n-Hexane:Isopropanol (isocratic) | Helium |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min (constant flow) |

| Detection | UV at 230 nm | UV at 230 nm or Circular Dichroism (CD) | Mass Spectrometry (EI) |

| Temperature | Ambient or 30-40 °C | Ambient or controlled | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

Development of Quantitative Analytical Methods

The development of a robust quantitative analytical method is essential for determining the precise amount of this compound in a sample. This process involves method validation according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose.

Method Validation Parameters:

A quantitative method, typically using HPLC-UV or GC-MS, must be validated for several key parameters:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by separating the analyte peak from all other peaks in a chromatogram.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis. A good correlation coefficient (R² > 0.99) is generally required.

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike-recovery studies on a placebo or sample matrix.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, a quantitative HPLC-UV method would be developed by first establishing the wavelength of maximum absorbance (λmax). A calibration curve would then be generated by injecting known concentrations of a certified reference standard. For GC-MS, quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Methodologies for Impurity Profiling and Identification

Impurity profiling is the identification and quantification of all potential impurities present in a substance. The synthesis of this compound can potentially generate impurities from starting materials, by-products of the reaction, or degradation products.

Common Potential Impurities:

Starting Materials: Unreacted 3-bromo-4-chlorobenzaldehyde (B1286361) and ethanamine.

By-products: Isomeric compounds, over-alkylated products (e.g., N,N-diethyl-3-bromo-4-chlorobenzylamine), or products from side reactions.

Degradation Products: Products formed due to exposure to light, heat, or reactive agents.

Analytical Techniques for Impurity Identification:

The identification of unknown impurities typically requires a combination of chromatographic separation and powerful spectroscopic detection.

LC-MS/MS and GC-MS: Liquid chromatography or gas chromatography coupled with tandem mass spectrometry (MS/MS) is the most powerful tool for impurity identification. sciex.com After chromatographic separation, each impurity is introduced into the mass spectrometer. The parent ion mass provides the molecular weight of the impurity. Fragmentation of this parent ion (MS/MS) provides structural information that can be used to elucidate the chemical structure of the impurity. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. This is a critical step in confirming the identity of an unknown compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, impurities may need to be isolated, for example by preparative HPLC, and then analyzed by NMR (¹H, ¹³C, and other 2D techniques). researchgate.net

Forced Degradation Studies: To identify potential degradation products, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting degradation products are then analyzed by a stability-indicating method, typically HPLC, to understand the degradation pathways. pensoft.net

A systematic approach to impurity profiling involves developing a high-resolution separation method capable of detecting all potential impurities. The peaks corresponding to these impurities are then investigated using the spectroscopic techniques mentioned above to determine their structures. Once identified, reference standards for these impurities can be synthesized to allow for their accurate quantification in routine quality control testing. spirochem.com

Future Research Directions in N 3 Bromo 4 Chlorobenzyl Ethanamine Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the exploration of any new chemical entity. For N-(3-Bromo-4-chlorobenzyl)ethanamine, future research should focus on moving beyond traditional methods to embrace modern, more efficient synthetic strategies.

Furthermore, the application of microwave-assisted organic synthesis (MAOS) could dramatically accelerate the synthesis of this compound. Microwave irradiation can significantly reduce reaction times from hours to minutes, often with improved yields and fewer byproducts. The development of a solvent-free or aqueous-based microwave-assisted N-alkylation of 3-bromo-4-chlorobenzylamine with an ethylating agent would represent a significant advancement in the green synthesis of this compound.

Phase-transfer catalysis (PTC) also presents a compelling strategy for a more efficient synthesis. PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often leading to higher yields and milder reaction conditions. A phase-transfer catalyzed N-alkylation of 3-bromo-4-chlorobenzylamine would be a valuable area of investigation.

| Synthetic Pathway | Potential Advantages | Key Research Focus |

| Optimized Reductive Amination | High selectivity, mild conditions, green chemistry | Development of novel, recyclable catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent use | Solvent-free or aqueous reaction conditions. |

| Phase-Transfer Catalysis | Milder reaction conditions, higher yields | Identification of efficient and recyclable phase-transfer catalysts. |

Advanced Computational Modeling for Predictive Reactivity and Structure Optimization

Computational chemistry offers powerful tools to predict the behavior of molecules and to guide experimental work, thereby saving time and resources. For this compound, a combination of computational techniques can provide deep insights into its properties and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. For instance, DFT can be used to calculate the bond dissociation energies, atomic charges, and frontier molecular orbitals, which can help in understanding its reactivity in various chemical transformations. Furthermore, DFT can be used to model the transition states of potential reactions, providing mechanistic insights that can aid in the optimization of synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) studies could be invaluable in predicting the biological activity of this compound and its future analogues. sciepub.com By developing QSAR models based on a series of related compounds, it would be possible to identify the key structural features that are responsible for a particular biological activity. This would enable the rational design of new molecules with enhanced potency and selectivity.

Molecular docking simulations can be used to predict how this compound and its derivatives might interact with biological targets such as enzymes or receptors. nih.govresearchgate.net This information is crucial for drug discovery, as it can help to identify potential therapeutic targets and to design molecules with improved binding affinity. For example, docking studies could reveal key hydrogen bonding or hydrophobic interactions that could be optimized to enhance the binding of the molecule to its target.

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms | Bond energies, atomic charges, spectroscopic data, transition state geometries. |

| QSAR | Prediction of biological activity | Identification of key structural features for activity, prediction of potency. sciepub.com |

| Molecular Docking | Prediction of binding to biological targets | Binding modes, binding affinities, identification of key interactions. nih.govresearchgate.net |

Rational Design of Next-Generation Analogues Based on Mechanistic Insights and Theoretical Predictions

The true potential of this compound lies in its capacity to serve as a scaffold for the development of next-generation analogues with tailored properties. A rational design approach, guided by mechanistic insights and theoretical predictions, will be key to unlocking this potential.

One of the primary areas for analogue design is the modification of the halogen substitution pattern on the benzene (B151609) ring. The position and nature of the halogen atoms can have a profound impact on the molecule's electronic properties, lipophilicity, and metabolic stability. For example, replacing the bromine atom with a fluorine atom could alter the molecule's pKa and its ability to participate in hydrogen bonding. Computational studies can predict the effects of these modifications, allowing for the selection of the most promising candidates for synthesis.

Another important aspect of analogue design is the exploration of bioisosteric replacements . Bioisosteres are substituents or groups with similar physical or chemical properties that can be interchanged to improve a molecule's biological properties. cambridgemedchemconsulting.com For instance, the ethylamine (B1201723) side chain could be replaced with other small alkyl or cycloalkyl groups to probe the steric and electronic requirements of a potential binding site. Similarly, the bromine or chlorine atoms could be replaced with other bioisosteric groups to fine-tune the molecule's properties.